- Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketonesCatalysis Science & Technology (2016, 2016, 6(12), 4554-4564,
Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

N-benzyl-2-chloroaniline structure
Produktname:N-benzyl-2-chloroaniline
N-benzyl-2-chloroaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenemethanamine, N-(2-chlorophenyl)-
- N-BENZYL-N-(2-CHLOROPHENYL)AMINE
- Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
- N-(2-Chlorophenyl)benzenemethanamine (ACI)
- 2-Chloro-N-benzylaniline
- N-Benzyl-2-chloroaniline
- N-benzyl-2-chloroaniline
-
- Inchi: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
- InChI-Schlüssel: RJIRIFJATWTRKR-UHFFFAOYSA-N
- Lächelt: ClC1C(NCC2C=CC=CC=2)=CC=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
N-benzyl-2-chloroaniline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145188-0.25g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 0.25g |
$149.0 | 2023-04-20 | |
Enamine | EN300-145188-10.0g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 10g |
$1654.0 | 2023-04-20 | |
Enamine | EN300-145188-0.1g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 0.1g |
$105.0 | 2023-04-20 | |
1PlusChem | 1P00H73D-500mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 500mg |
$401.00 | 2024-04-19 | |
1PlusChem | 1P00H73D-10g |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 10g |
$2107.00 | 2023-12-15 | |
1PlusChem | 1P00H73D-50mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 50mg |
$143.00 | 2024-04-19 | |
A2B Chem LLC | AI01545-500mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 500mg |
$535.00 | 2024-07-18 | |
A2B Chem LLC | AI01545-100mg |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 100mg |
$324.00 | 2024-07-18 | |
1PlusChem | 1P00H73D-2.5g |
Benzenemethanamine, N-(2-chlorophenyl)- |
98018-66-7 | 95% | 2.5g |
$994.00 | 2023-12-15 | |
Enamine | EN300-145188-10000mg |
N-benzyl-2-chloroaniline |
98018-66-7 | 95.0% | 10000mg |
$1654.0 | 2023-09-29 |
N-benzyl-2-chloroaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) , Silver triflate , Silica , Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
1.2 Reagents: Hantzsch ester ; 3 h, rt
Referenz
- Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditionsChemical Communications (Cambridge, 2011, 47(23), 6605-6607,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 30 min, rt
1.2 Reagents: Pinacolborane ; 12 h, rt
1.2 Reagents: Pinacolborane ; 12 h, rt
Referenz
- Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpinOrganic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Silver , Iron chloride (FeCl3) Solvents: o-Xylene ; 18 h, reflux
Referenz
- γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with AlcoholsChemCatChem (2009, 2009, 1(4), 497-503,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Oxygen , Cesium hydroxide Catalysts: Manganese oxide (MnO2) ; 24 h, 135 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referenz
- Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under AirOrganic Letters (2011, 2011, 13(23), 6184-6187,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) , 2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ; 36 h, 110 °C
Referenz
- Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategyJournal of Coordination Chemistry (2021, 2021, , 4-6,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 1 MPa, 150 °C
Referenz
- Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic aminesJournal of Colloid and Interface Science (2017, 2017, , 231-240,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Oxygen , Cesium hydroxide, monohydrate Solvents: Mesitylene ; 24 h, 140 °C
Referenz
- Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with AlcoholsEuropean Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Pyridine , Potassium tert-butoxide Solvents: Toluene ; 12 h, 135 °C
Referenz
- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditionsChemical Communications (Cambridge, 2020, 56(88), 13607-13610,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ; 24 h, 70 °C
Referenz
- New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild ConditionsChemistry - A European Journal (2010, 2010, 16(44), 13193-13198,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 8 h, 3 MPa, 80 °C
Referenz
- Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydesRSC Advances (2015, 2015, 5(70), 56936-56941,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ; 24 h, 130 °C
Referenz
- [(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and QuinolinesJournal of Organic Chemistry (2021, 2021, 86(9), 6994-7001,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ; 36 h, 140 °C
Referenz
- Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free ApproachAdvanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ; 24 h, 120 °C
Referenz
- Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-RutheniumACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Potassium hydroxide , Carbon nitride (C3N4) Solvents: Toluene ; 18 h, 130 °C
Referenz
- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactionsJournal of Catalysis (2023, 2023, , 80-98,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative CondensationChemistry - A European Journal (2014, 2014, 20(41), 13279-13285,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) , Tetrabutylammonium bromide , Silica Solvents: Water ; 1.5 h, 100 °C
Referenz
- SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary aminesCuihua Xuebao (2014, 2014, 35(3), 444-450,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ; 18 h
Referenz
- Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dotsJournal of Catalysis (2020, 2020, , 304-310,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ; rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt
Referenz
- Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia boraneCatalysis Science & Technology (2020, 2020, 10(4), 944-949,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride , Zinc , Potassium fluoride , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ; 48 h, 90 °C
Referenz
- Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc compositeChinese Chemical Letters (2022, 2022, 33(1), 266-270,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ; 3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Samarium borohydride as effective reagent for synthesis of various imines and secondary aminesJournal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ; 5 min, 0 °C
1.3 Solvents: Water
1.2 Reagents: Sodium borohydride ; 5 min, 0 °C
1.3 Solvents: Water
Referenz
- para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand CatalysisJournal of the American Chemical Society (2019, 2019, 141(16), 6719-6725,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Catalysts: Alumina (complexes with Pt-Sn) , Platinum, compd. with tin (1:3) (γ-alumina-supported) ; 32 h, 145 °C
Referenz
- Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcoholsTetrahedron (2016, 2016, 72(51), 8516-8521,
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ; 24 h, 130 °C
Referenz
- Carbon-catalysed reductive hydrogen atom transfer reactionsNature Communications (2015, 2015, , 1-6478,
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Catalysts: Gold , Titania Solvents: Toluene ; 33 h, 120 °C
Referenz
- Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold CatalystsChemistry - A European Journal (2011, 2011, 17(26), 7172-7177,
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Catalysts: Alumina , Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ; 24 h, 145 °C
Referenz
- Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and IminesChemistry - A European Journal (2011, 2011, 17(47), 13308-13317,
Herstellungsverfahren 27
Reaktionsbedingungen
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ; 1 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary aminesTetrahedron Letters (2015, 2015, 56(46), 6448-6451,
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ; 24 h, 180 °C
Referenz
- Alcohol Amination Catalyzed by Copper Powder as a Self-Supported CatalystChemSusChem (2019, 2019, 12(13), 3185-3191,
N-benzyl-2-chloroaniline Raw materials
- Benzyl alcohol
- N-(2-chlorophenyl)benzamide
- Benzaldehyde
- Benzenamine, 2-chloro-N-(phenylmethylene)-, (E)-
N-benzyl-2-chloroaniline Preparation Products
N-benzyl-2-chloroaniline Verwandte Literatur
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
5. Back matter
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